4-(Trifluoromethoxy)phenylhydrazine hydrochloride
Overview
Description
Mechanism of Action
Mode of Action
It is known that the compound is an organic building block , which suggests it may interact with its targets to induce certain biochemical changes.
Biochemical Pathways
The compound has been used in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters , indicating it may play a role in the biochemical pathways related to these compounds.
Result of Action
Given its use as an organic building block
Action Environment
It is known that the compound should be stored under inert gas and away from air and moisture due to its hygroscopic nature .
Preparation Methods
The synthesis of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride typically involves the reaction of 4-(Trifluoromethoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-(Trifluoromethoxy)phenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.
Reduction: It can be reduced to form the corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Trifluoromethoxy)phenylhydrazine hydrochloride has a wide range of applications in scientific research:
Biology: It is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4-(Trifluoromethoxy)phenylhydrazine hydrochloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylhydrazine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its reactivity and applications.
4-Fluorophenylhydrazine hydrochloride: This compound has a fluorine atom instead of a trifluoromethoxy group, leading to different chemical properties and uses.
4-Methoxyphenylhydrazine hydrochloride: This compound has a methoxy group instead of a trifluoromethoxy group, resulting in variations in its reactivity and applications.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-3-1-5(12-11)2-4-6;/h1-4,12H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXZVSQCMVKMBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)OC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380478 | |
Record name | 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133115-72-7 | |
Record name | 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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